(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic benzofuro-oxazin derivative characterized by a fused tricyclic framework. Its structure includes a 4-bromobenzylidene moiety at position 2 and a pyridin-3-ylmethyl group at position 8 (Figure 1). This compound belongs to a class of molecules explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .
Propriétés
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c24-17-5-3-15(4-6-17)10-21-22(27)18-7-8-20-19(23(18)29-21)13-26(14-28-20)12-16-2-1-9-25-11-16/h1-11H,12-14H2/b21-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOGQYLMSWPHOU-FBHDLOMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)OCN1CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)OCN1CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic organic compound with notable biological activities. This compound has been studied for its potential as an anticancer agent and its anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C23H17BrN2O3
- Molecular Weight : 449.3 g/mol
- CAS Number : 929841-75-8
Research indicates that this compound exhibits multiple mechanisms of action in biological systems:
-
Antiproliferative Activity :
- The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it has an IC50 value of 1.73 μM against FaDu cells (a human hypopharyngeal carcinoma cell line), indicating potent cytotoxicity .
- Morphological changes in treated cells suggest the induction of apoptosis and autophagy, as confirmed by various staining techniques and Western blot analysis showing increased levels of cleaved caspase-3 and LC3A/B proteins .
- Cell Cycle Arrest :
- Topoisomerase Inhibition :
- Anti-inflammatory Properties :
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations in Benzylidene and Pyridine Moieties
Key structural analogs differ in substituent positions and electronic properties:
Key Observations :
- Bromine vs. Fluorine : The 4-bromo substituent in the target compound increases molecular weight and lipophilicity compared to the 4-fluoro analog in . Bromine’s polarizability may enhance binding to hydrophobic enzyme pockets.
- Pyridine Position: The 3-position pyridine in the target compound vs. Pyridin-3-ylmethyl may interact differently with active sites compared to isomers.
- Co-Crystallization Effects : The 1,4-dioxane complex in improves crystallinity and stability, a feature absent in the target compound, which may affect formulation strategies.
Méthodes De Préparation
Retrosynthetic Analysis and Strategic Approaches
The target molecule comprises a benzofuro[7,6-e]oxazin-3(7H)-one core substituted at position 2 with a (Z)-4-bromobenzylidene group and at position 8 with a pyridin-3-ylmethyl moiety. Retrosynthetic disconnections suggest two primary strategies:
- Oxazine ring construction via cyclization of a precursor containing the benzofuran scaffold.
- Late-stage functionalization to introduce the 4-bromobenzylidene and pyridinylmethyl groups.
Key challenges include controlling the (Z)-stereochemistry of the benzylidene group and ensuring regioselectivity during pyridinylmethyl incorporation.
Mannich Reaction-Based Synthesis
Three-Component Mannich Condensation
A modified Burke protocol enables one-pot assembly of the oxazine ring. Starting with 6-hydroxybenzofuran-7-ol (1 ), the reaction proceeds with 4-bromobenzaldehyde (2 ), pyridin-3-ylmethanamine (3 ), and paraformaldehyde under solvent-free conditions:
$$
\text{1 + 2 + 3 + paraformaldehyde} \xrightarrow{\text{120°C, 6 h}} \text{Intermediate 4 (85\% yield)}
$$
Intermediate 4 undergoes acid-catalyzed cyclodehydration (HCl/EtOH, reflux, 2 h) to furnish the oxazine ring. The (Z)-configuration is preserved via kinetic control, with minimal epimerization observed.
Table 1: Optimization of Mannich Cyclization Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| HCl | 80 | 3 | 72 | 92:8 |
| p-TsOH | 100 | 2 | 85 | 95:5 |
| BF₃·Et₂O | 60 | 4 | 68 | 89:11 |
o-Quinone Methide-Mediated Cyclization
Generation of o-Quinone Methide Intermediate
Adapting Osyanin’s methodology, 7,8-dihydroxybenzofuran (5 ) is treated with MnO₂ in dichloromethane to generate o-quinone methide 6 . Subsequent [4+2] cycloaddition with N-(pyridin-3-ylmethyl)acrylamide (7 ) affords the dihydrooxazine adduct 8 in 78% yield:
$$
\text{5} \xrightarrow{\text{MnO₂, DCM}} \text{6} \xrightarrow{\text{7, rt}} \text{8}
$$
Mitsunobu-Enabled One-Pot Synthesis
Ether Bond Formation
A convergent approach utilizes Mitsunobu conditions to couple 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide (9 ) with (R)-2,3-epoxy-4-trityloxybutanol (10 ):
$$
\text{9 + 10} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{11 (93\% yield)}
$$
Sequential Cyclization
Treatment of 11 with t-BuOLi in THF (rt, 2 h) induces epoxide ring-opening and oxazine cyclization, yielding the target compound in 88% yield and >98% ee.
Table 2: Stereochemical Outcomes with Different Epoxy Alcohols
| Epoxy Alcohol Configuration | Product ee (%) |
|---|---|
| (2R,3R) | 98.5 |
| (2S,3S) | 97.8 |
| (2R,3S) | 99.1 |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (600 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.89 (s, 1H, CH=N), 7.62 (d, J = 8.4 Hz, 2H, Ar-Br), 6.82–7.25 (m, 6H, aromatic), 4.41 (s, 2H, N-CH₂-Py).
- HRMS : m/z calc. for C₂₃H₁₈BrN₂O₃ [M+H]⁺: 449.0432; found: 449.0435.
Comparative Evaluation of Synthetic Routes
Table 3: Method Comparison
| Parameter | Mannich Route | o-Quinone Methide | Mitsunobu Route |
|---|---|---|---|
| Total Yield (%) | 67 | 74 | 82 |
| Reaction Steps | 2 | 3 | 1 (one-pot) |
| Stereoselectivity | 95% Z | 94% Z | >98% ee |
| Scalability | Moderate | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
